molecular formula C22H27NO6 B3120646 3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone CAS No. 267875-79-6

3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone

Cat. No. B3120646
CAS RN: 267875-79-6
M. Wt: 401.5 g/mol
InChI Key: HRZWPAPALYSKLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone, also known as Boc-pyridone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the family of pyridone derivatives, which are known for their various biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Scientific Research Applications

3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone has been extensively studied for its potential applications in drug development. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antiviral activity against the hepatitis C virus.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis and protein synthesis. 3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antiviral effects by inhibiting the replication of the hepatitis C virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone in lab experiments is its high yield synthesis method. Additionally, it has been shown to have a wide range of biological activities, making it a versatile compound for drug development. However, one of the limitations of using 3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the research on 3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone. One of the areas of interest is to further investigate its mechanism of action and identify its molecular targets. Additionally, there is a need to evaluate its toxicity and safety profile in preclinical studies. Another area of interest is to explore its potential applications in combination therapy with other anticancer agents. Furthermore, there is a need to investigate its potential applications in the treatment of other diseases, such as viral infections and autoimmune diseases.
Conclusion
In conclusion, 3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone is a promising compound with potential applications in drug development. It has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a versatile compound for various biomedical applications. However, further research is needed to fully understand its mechanism of action and evaluate its toxicity and safety profile.

properties

IUPAC Name

ethyl 6-methyl-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-3-phenylmethoxypyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-6-27-21(26)17-12-15(2)23(13-18(24)29-22(3,4)5)20(25)19(17)28-14-16-10-8-7-9-11-16/h7-12H,6,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZWPAPALYSKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C(=C1)C)CC(=O)OC(C)(C)C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone

Synthesis routes and methods

Procedure details

To a stirred solution of 3-benzyloxy-4-ethoxycarbonyl-6-methyl-2-pyridinone from step 1 above (17 g, 59 mmol) and tert-butyl bromoacetate (8.1 g, 59 mmol) in DMF (350 mL) at 0° C. was added cesium carbonate (19.3 g, 59 mmol). The mixture was stirred at 4° C. for 96 h. The salts were removed by filtration and the filtrate solvent was removed in vacuo. The residue was purified by flash column chromatography using 1:4 EtOAc:hexanes as eluant to give the title compound as an oil (9.5 g; HPLC RT=23.58, method B).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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